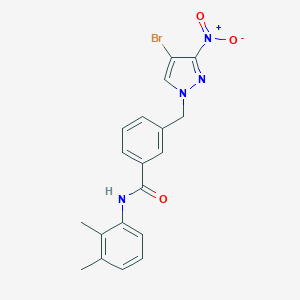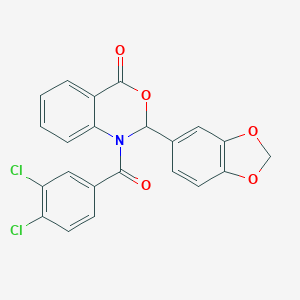![molecular formula C15H22Cl3N3O3S B269754 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B269754.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling. BTK is a crucial component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide results in decreased proliferation and survival of B-cells, leading to anti-tumor effects.
Biochemical and Physiological Effects
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been shown to inhibit BTK and downstream signaling pathways in both normal and malignant B-cells. In preclinical studies, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has demonstrated potent anti-tumor effects in models of CLL, MCL, and DLBCL. Additionally, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide is its specificity for BTK, which minimizes off-target effects and toxicity. Additionally, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has shown potent anti-tumor effects in preclinical studies, making it a promising candidate for the treatment of B-cell malignancies. However, one limitation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide is its potential for resistance, as BTK mutations have been identified in some patients with CLL and MCL.
Future Directions
There are several future directions for the development and evaluation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide. One potential direction is the combination of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance anti-tumor effects. Another direction is the evaluation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to enhance immune-mediated anti-tumor effects. Additionally, the identification of biomarkers that predict response to N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide could improve patient selection and treatment outcomes.
Synthesis Methods
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide involves several steps, starting with the reaction of 4-aminobenzenesulfonamide with 2,2,2-trichloroethyl chloroformate to form N-[4-(aminosulfonyl)phenyl]-2,2,2-trichloroethyl carbamate. This intermediate is then reacted with heptanoic acid to yield the final product, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide.
Scientific Research Applications
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
properties
Product Name |
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide |
|---|---|
Molecular Formula |
C15H22Cl3N3O3S |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]heptanamide |
InChI |
InChI=1S/C15H22Cl3N3O3S/c1-2-3-4-5-6-13(22)21-14(15(16,17)18)20-11-7-9-12(10-8-11)25(19,23)24/h7-10,14,20H,2-6H2,1H3,(H,21,22)(H2,19,23,24) |
InChI Key |
XKVMANXZYUNASP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)


![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)
![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)